N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide
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Overview
Description
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide typically involves the reaction of 2-methylphenylamine with 4-chloroquinoline-2-one in the presence of a suitable base, followed by acetylation. The reaction conditions may include:
Solvent: Common solvents such as ethanol or dichloromethane.
Temperature: Reactions are often carried out at room temperature or under reflux conditions.
Catalysts: Bases like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-acetamide: Lacks the quinoline moiety, which may result in different chemical properties and applications.
N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide: Lacks the methylphenyl group, which may affect its reactivity and biological activity.
Uniqueness
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide is unique due to the presence of both the quinoline and methylphenyl groups, which contribute to its distinct chemical and biological properties. This combination may enhance its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
714939-64-7 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-3-6-10-18(13)21(14(2)22)12-15-11-19(23)20-17-9-5-4-8-16(15)17/h3-11H,12H2,1-2H3,(H,20,23) |
InChI Key |
VSVXLFOMDJMOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC(=O)NC3=CC=CC=C32)C(=O)C |
solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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